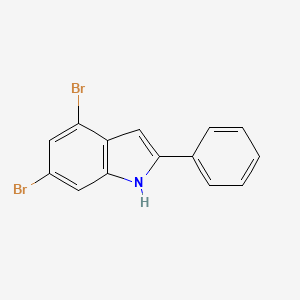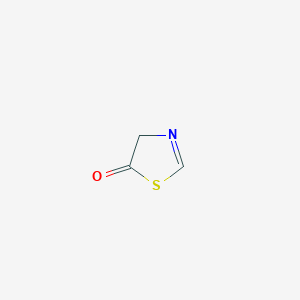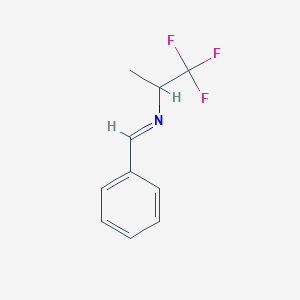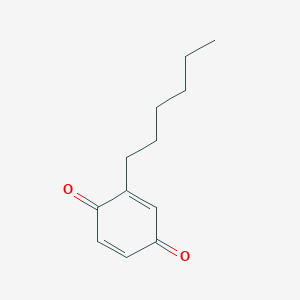
Pyrene, 7-(1,1-dimethylethyl)-1-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene, 7-(1,1-dimethylethyl)-1-nitro- is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group at the first position and a tert-butyl group at the seventh position of the pyrene ring. Pyrene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- typically involves the nitration of 7-(1,1-dimethylethyl)pyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrene, 7-(1,1-dimethylethyl)-1-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form complex aromatic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.
Major Products Formed
Reduction: 7-(1,1-dimethylethyl)-1-aminopyrene.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Pyrene, 7-(1,1-dimethylethyl)-1-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Wirkmechanismus
The mechanism of action of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tert-butyl group provides steric hindrance that influences the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrene, 1-nitro-: Lacks the tert-butyl group, resulting in different reactivity and applications.
Pyrene, 7-(1,1-dimethylethyl)-:
1,3-Dibromo-7-(1,1-dimethylethyl)pyrene: Contains bromine atoms instead of a nitro group, leading to different reactivity and applications.
Uniqueness
Pyrene, 7-(1,1-dimethylethyl)-1-nitro- is unique due to the combination of the nitro and tert-butyl groups, which impart distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in other pyrene derivatives .
Eigenschaften
CAS-Nummer |
88829-61-2 |
|---|---|
Molekularformel |
C20H17NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
7-tert-butyl-1-nitropyrene |
InChI |
InChI=1S/C20H17NO2/c1-20(2,3)15-10-13-5-4-12-7-9-17(21(22)23)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3 |
InChI-Schlüssel |
PDCBFAIRQXMVOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)[N+](=O)[O-])C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)





![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)

![2-(4-propanoylpiperazin-1-yl)-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139468.png)



